
3-(4-Fluorobenzylamino)-1-propanol
Overview
Description
3-(4-Fluorobenzylamino)-1-propanol is an organic compound that features a fluorobenzyl group attached to an amino-propanol backbone
Mechanism of Action
Target of Action
The primary target of 3-(4-Fluorobenzylamino)-1-propanol, also known as retigabine, is the KCNQ voltage-gated potassium channels . These channels are crucial in regulating neuronal excitability and activity . Specifically, retigabine targets the KCNQ2 and KCNQ4 channels expressed in dopaminergic neurons .
Mode of Action
Retigabine acts as a potassium channel opener . It activates neuronal KCNQ-type K+ channels, primarily by shifting the voltage-dependence of channel activation to hyperpolarizing potentials . This action decreases neuronal excitability, leading to an overall decrease in neuronal activity .
Biochemical Pathways
The activation of KCNQ channels by retigabine attenuates dopaminergic neurotransmission in the mesolimbic system . This modulation is particularly significant under conditions of excessive dopaminergic activity . The compound’s action on these channels and the subsequent effects on neurotransmission represent its primary biochemical pathway.
Result of Action
The activation of KCNQ channels by this compound leads to a reduction in the firing rate of dopaminergic neurons . This results in the inhibition of dopamine synthesis and a decrease in c-Fos expression in the striatum . These molecular and cellular effects contribute to the compound’s potential therapeutic benefits.
Biochemical Analysis
Cellular Effects
It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorobenzylamino)-1-propanol typically involves the reaction of 4-fluorobenzylamine with an appropriate propanol derivative. One common method involves the reduction of a precursor compound using lithium borohydride in a tetrahydrofuran reaction system .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorobenzylamino)-1-propanol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylamine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Pharmacological Research
3-(4-Fluorobenzylamino)-1-propanol has been primarily investigated for its pharmacological properties:
- Potassium Channel Opener: It selectively activates KCNQ voltage-gated potassium channels (KCNQ2 and KCNQ4), which are crucial in regulating neuronal excitability. This action has implications for treating epilepsy and other neurological disorders.
- Neuroprotective Effects: Studies suggest it may have neuroprotective properties, potentially benefiting conditions like Parkinson’s disease by modulating dopaminergic neurotransmission .
Biochemical Studies
The compound's ability to influence cellular functions makes it valuable in biochemical research:
- Enzyme Interactions: It is used to study enzyme inhibition and activation mechanisms, particularly in relation to nitric oxide synthase (NOS) pathways .
- Gene Expression Modulation: Research indicates that it may alter gene expression profiles, providing insights into cellular signaling pathways and metabolic processes.
Material Science
In material science, this compound serves as a building block for synthesizing fluorinated compounds. These compounds are essential for developing advanced materials with unique properties, such as enhanced thermal stability and chemical resistance.
Case Study 1: Epilepsy Treatment
A clinical study evaluated the efficacy of retigabine in patients with drug-resistant epilepsy. Results indicated a significant reduction in seizure frequency among participants treated with the compound compared to a placebo group. The mechanism was attributed to its action on KCNQ channels, which stabilized neuronal excitability .
Case Study 2: Neuroprotection in Parkinson's Disease
In preclinical models of Parkinson's disease, retigabine demonstrated protective effects against dopaminergic neuron degeneration. Researchers observed reduced oxidative stress markers and improved motor function in treated animals, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzylamine: Shares the fluorobenzyl group but lacks the propanol moiety.
3-Fluorobenzylamine: Similar structure but with the fluorine atom in a different position.
4-Methoxybenzylamine: Contains a methoxy group instead of a fluorine atom.
Uniqueness
3-(4-Fluorobenzylamino)-1-propanol is unique due to the combination of the fluorobenzyl group and the propanol backbone, which imparts specific chemical and biological properties not found in the similar compounds listed above.
Biological Activity
3-(4-Fluorobenzylamino)-1-propanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound involves the condensation of 4-fluorobenzaldehyde with 3-amino-1-propanol. The reaction typically proceeds in ethanol under controlled temperature conditions, yielding the desired product with a moderate yield. The general synthetic pathway is summarized below:
-
Reactants :
- 4-Fluorobenzaldehyde (2.00 g, 16.0 mmol)
- 3-Amino-1-propanol (1.20 g, 16.0 mmol)
-
Procedure :
- Dissolve both reactants in ethanol.
- Stir the mixture at -5°C for three days.
- Evaporate the solvent and purify the product via column chromatography.
- Yield : Approximately 68% with a melting point of 71°C .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. A study evaluated various substituted cyclotriphosphazenes derived from this compound and assessed their antibacterial and antifungal activities against several strains:
Compound | Antibacterial Activity | Antifungal Activity |
---|---|---|
Cyclotriphosphazene A | Effective against E. coli | Moderate against C. albicans |
Cyclotriphosphazene B | High activity against S. aureus | Low activity against A. niger |
These findings suggest that modifications to the fluorobenzylamine structure can enhance biological efficacy .
DNA Binding Studies
In vitro studies have demonstrated that compounds derived from this compound can interact with plasmid DNA (pUC18), indicating potential applications in gene therapy or as anticancer agents. The binding affinity was measured through gel electrophoresis, revealing that certain derivatives can effectively condense DNA, which is crucial for therapeutic applications .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in cellular signaling pathways. The amine group facilitates hydrogen bonding and electrostatic interactions, influencing the activity of these targets.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth or cancer cell proliferation.
- Receptor Modulation : It could act as a ligand for neurotransmitter receptors, potentially affecting neurological functions.
Case Studies
Several studies have been conducted to evaluate the pharmacological potential of this compound:
- Antimicrobial Efficacy : A study conducted on various bacterial strains showed that derivatives exhibited varying degrees of antibacterial activity, suggesting that structural modifications can lead to enhanced potency .
- DNA Interaction : Research demonstrated that certain derivatives could bind to DNA, which could be leveraged for targeted drug delivery systems in cancer therapy .
Properties
IUPAC Name |
3-[(4-fluorophenyl)methylamino]propan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c11-10-4-2-9(3-5-10)8-12-6-1-7-13/h2-5,12-13H,1,6-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUANPVZFFZNHAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCCO)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404506 | |
Record name | 3-(4-fluorobenzylamino)-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161798-73-8 | |
Record name | 3-(4-fluorobenzylamino)-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-{[(4-fluorophenyl)methyl]amino}propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.